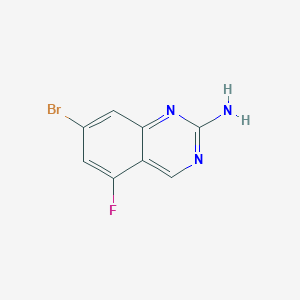
7-Bromo-5-fluoroquinazolin-2-amine
Cat. No. B1377235
Key on ui cas rn:
1379341-83-9
M. Wt: 242.05 g/mol
InChI Key: DIHXWNSPRGKGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187462B2
Procedure details


7-Bromo-5-fluoro-quinazolin-2-amine (8.02 g, 33.1 mmol, 1.00 equiv), Pd(OAc)2 (750 mg, 3.34 mmol, 0.10 equiv), 1,3-bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) (2.04 g, 3.22 mmol, 0.10 equiv) and K2CO3 (9.27 g, 66.4 mmol, 2.00 equiv) were suspended together in DMF (100 ml) under nitrogen and treated with anhydrous MeOH (13.5 mL, 333 mmol, 10 equiv). The flask was thoroughly flushed with carbon monoxide, and then heated to 100° C. with a continuous flow of carbon monoxide, which was switched to a static positive pressure on reaching temperature. After 6 h the reaction was cooled. The mixture was diluted with water (200 mL) and extracted twice into EtOAc. The combined organic phases were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford a crude orange solid (6.76 g) which was absorbed onto SiO2 and purified by automated SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 4.30 g (59%) of methyl 2-amino-5-fluoroquinazoline-7-carboxylate as a pale orange solid: 1H NMR (400 MHz, CDCl3) δ 9.35 (s, 1H), 8.07 (s, 1H), 7.48 (dd, J=10.0, 1.0 Hz, 1H), 5.35 (br s, 2H), 3.98 (s, 3H); LCMS: MH+222.2

Quantity
2.04 g
Type
reactant
Reaction Step Two





Yield
59%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([NH2:12])=[N:9]2)=[C:4]([F:13])[CH:3]=1.F[B-](F)(F)F.F[B-](F)(F)F.C1(P(C2CCCCC2)CCCP(C2CCCCC2)C2CCCCC2)CCCCC1.[C:53]([O-:56])([O-])=[O:54].[K+].[K+].[CH3:59]O>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[NH2:12][C:8]1[N:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([C:53]([O:56][CH3:59])=[O:54])=[CH:3][C:4]=2[F:13])[N:9]=1 |f:1.2.3,4.5.6,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C2C=NC(=NC2=C1)N)F
|
Step Two
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.C1(CCCCC1)P(CCCP(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
9.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Six
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was thoroughly flushed with carbon monoxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 6 h the reaction was cooled
|
|
Duration
|
6 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice into EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude orange solid (6.76 g) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was absorbed onto SiO2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by automated SiO2 chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with an EtOAc/heptane gradient (0 to 100% EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=CC(=CC(=C2C=N1)F)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
